2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds that are being researched for various biological activities, including anti-inflammatory and analgesic properties. The compound's molecular formula is , and it has a molecular weight of approximately 368.4 g/mol .
The synthesis of 2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps of organic reactions, including:
The detailed reaction conditions, such as temperature, solvent choice, and catalysts used, are crucial for optimizing yield and purity.
The molecular structure of 2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be represented using various chemical notation formats:
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OCInChI=1S/C21H24N2O4/c1-3-12-23-17-10-9-16(13-15(17)8-11-21(23)25)22-20(24)14-27-19-7-5-4-6-18(19)26-2/h4-7,9-10,13H,3,8,11-12,14H2,1-2H3,(H,22,24) .The structural analysis reveals a complex arrangement that allows for potential interactions with biological targets.
The compound can undergo several chemical reactions typical for amides and ethers:
Understanding these reactions is essential for both synthetic applications and potential degradation pathways in biological systems.
The physical properties of 2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide include:
Chemical properties include:
This compound has potential applications in pharmaceutical research due to its structural features that may confer biological activity. It is being explored for:
As research progresses, further applications may emerge based on its pharmacological profile and interactions within biological systems.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1